molecular formula C17H28O2 B1254577 Scleropyric acid

Scleropyric acid

Cat. No.: B1254577
M. Wt: 264.4 g/mol
InChI Key: PZTFGAULNIGNTB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Scleropyric acid is a naturally occurring unsaturated carboxylic acid isolated from the twigs of Scleropyrum wallichianum. Structurally, it is a C17 fatty acid featuring both a double bond and a triple bond in its hydrocarbon chain . This unique configuration contributes to its notable bioactivities:

  • Antiplasmodial activity: IC50 of 7.2 µg/mL against Plasmodium falciparum.
  • Antimycobacterial activity: MIC of 25 µg/mL against Mycobacterium tuberculosis .

This compound belongs to the broader class of acetylenic fatty acids, which are characterized by triple bonds and exhibit diverse biological properties, including antimicrobial, anti-inflammatory, and antiparasitic effects .

Properties

Molecular Formula

C17H28O2

Molecular Weight

264.4 g/mol

IUPAC Name

heptadec-16-en-12-ynoic acid

InChI

InChI=1S/C17H28O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17(18)19/h2H,1,3-4,7-16H2,(H,18,19)

InChI Key

PZTFGAULNIGNTB-UHFFFAOYSA-N

Canonical SMILES

C=CCCC#CCCCCCCCCCCC(=O)O

Synonyms

scleropyric acid

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize scleropyric acid’s activity, it is compared below with structurally analogous acetylenic fatty acids and functionally similar antiplasmodial/antimycobacterial compounds.

2.1 Structural Analogues
2.1.1 2-Hexadecynoic Acid (2-HDA)
  • Structure : C16 fatty acid with a triple bond at the C-2 position.
  • Source : Synthetic or isolated from Sommera sabiceoides.
  • Bioactivity :
    • Inhibits Plasmodium FAS-II enzymes, arresting both blood (IC50 = 5.8 µg/mL) and liver stage parasites .
    • The C-2 triple bond enhances conformational flexibility, critical for liver-stage activity .
  • Comparison : Unlike this compound, 2-HDA lacks a double bond but shows broader stage-specific antimalarial efficacy. Its shorter chain (C16 vs. C17) may influence membrane interaction dynamics.
2.1.2 Santalbic Acid (Ximenynic Acid)
  • Structure : C18 fatty acid with a triple bond at C-7.
  • Source : Seed oils of Santalum album (Santalaceae).
  • Bioactivity : Antifungal and cosmetic applications (e.g., skin hydration) .
  • Comparison : Santalbic acid’s longer chain (C18) and single triple bond contrast with this compound’s C17 chain and dual unsaturation. This structural difference may explain its lack of reported antiparasitic activity.
2.2 Functional Analogues
2.2.1 Annomaal (C18 Fatty Acid Mixture)
  • Structure: Blend of C18 fatty acids (e.g., linoleic, oleic acids) and their methyl esters.
  • Source : Plant-derived oils.
  • Bioactivity :
    • Antiplasmodial IC50 = 1.25 µg/mL against P. falciparum, surpassing this compound’s potency .
    • Synergistic effects between components enhance activity .
  • This compound’s standalone activity, however, remains significant for targeted therapies.
2.2.2 Linoleic Acid
  • Structure : C18 fatty acid with two double bonds.
  • Source : Ubiquitous in plant oils.
  • Bioactivity : Antiplasmodial IC50 = 7.6 µg/mL .
  • Comparison: While less potent than this compound, linoleic acid’s abundance and low toxicity make it a pragmatic alternative.

Key Findings and Mechanistic Insights

  • Triple Bond Positioning : Proximal triple bonds (e.g., C-2 in 2-HDA) are critical for liver-stage antimalarial activity, whereas distal positions favor blood-stage inhibition . This compound’s dual unsaturation may balance stage-specific targeting.
  • Chain Length : C16–C18 chains are optimal for membrane disruption in pathogens. This compound’s intermediate C17 chain may enhance penetration into mycobacterial cell walls .
  • Synergy vs. Solo Activity: Annomaal’s potency underscores the value of synergistic mixtures, whereas this compound’s standalone efficacy supports its use in single-compound therapies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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